molecular formula C17H23NO3 B065296 1-Boc-2-benzyl-4-piperidinone CAS No. 193480-28-3

1-Boc-2-benzyl-4-piperidinone

Cat. No. B065296
CAS RN: 193480-28-3
M. Wt: 289.4 g/mol
InChI Key: LQBXEVOJCOQNTJ-UHFFFAOYSA-N
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Description

1-Boc-2-benzyl-4-piperidinone is a chemical compound used as a precursor in the synthesis of synthetic drugs and as a building block for the preparation of selective ligands . It is an N-protected derivative of 4-anilinopiperidine which can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .


Molecular Structure Analysis

The molecular formula of 1-Boc-2-benzyl-4-piperidinone is C17H23NO3 . The InChI code is InChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-10-9-15(19)12-14(18)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Boc-2-benzyl-4-piperidinone are not available, it’s known that this compound is used as a precursor in the synthesis of synthetic drugs . It’s also used as a building block for the preparation of selective ligands .


Physical And Chemical Properties Analysis

1-Boc-2-benzyl-4-piperidinone has a molecular weight of 289.4 g/mol . It has a computed XLogP3-AA value of 2.6, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 289.16779360 g/mol . The topological polar surface area is 46.6 Ų . It has a heavy atom count of 21 .

Scientific Research Applications

Role in Drug Designing

Piperidines, which include “1-Boc-2-benzyl-4-piperidinone”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .

Synthesis of Piperidine Derivatives

“1-Boc-2-benzyl-4-piperidinone” can be used in the synthesis of various piperidine derivatives . This includes substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Biological and Pharmacological Activity

Piperidines, including “1-Boc-2-benzyl-4-piperidinone”, have been studied for their biological and pharmacological activity . This research has led to the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Synthesis of Spirocyclic Furopyridines

“1-Boc-2-benzyl-4-piperidinone” can be used in the synthesis of spirocyclic furopyridines . These compounds are known to be haloperidol-sensitive σ receptor ligands .

Development of Fast and Cost-Effective Methods

The development of fast and cost-effective methods for the synthesis of substituted piperidines, which include “1-Boc-2-benzyl-4-piperidinone”, is an important task of modern organic chemistry .

Role in Multicomponent Reactions

“1-Boc-2-benzyl-4-piperidinone” can be used in multicomponent reactions . These reactions are a type of chemical reaction in which three or more reactants combine to form a product .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified under flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) .

Future Directions

1-Boc-2-benzyl-4-piperidinone is an important compound in the synthesis of synthetic drugs . It’s also a precursor in the synthesis of fentanyl, a major contributing drug to the opioid crisis in North America . Therefore, research into the synthesis, properties, and applications of this compound is of significant importance.

Mechanism of Action

Target of Action

1-Boc-2-benzyl-4-piperidinone is a versatile heterocyclic building block used in the synthesis of various medicinal compounds . The specific targets of this compound can vary depending on the final medicinal compound it is used to synthesize.

Pharmacokinetics

It has a molecular weight of 289.37 , a boiling point of 409°C at 760 mmHg , and a melting point of 79-80°C . These properties can influence the compound’s pharmacokinetics and bioavailability.

Action Environment

The action environment of 1-Boc-2-benzyl-4-piperidinone can be influenced by various factors. For instance, its stability can be affected by temperature, as suggested by its known boiling and melting points . .

properties

IUPAC Name

tert-butyl 2-benzyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-10-9-15(19)12-14(18)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBXEVOJCOQNTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70592760
Record name tert-Butyl 2-benzyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

193480-28-3
Record name tert-Butyl 2-benzyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-2-benzylpiperidin-4-one
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